

Application Notes and Protocols for ATTO 700 Maleimide Conjugation to Thiol Groups

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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

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These application notes provide a comprehensive guide for the use of **ATTO 700** maleimide in labeling thiol-containing molecules, such as proteins and peptides. This document includes the chemical properties of the dye, detailed experimental protocols for conjugation, and methods for determining the degree of labeling.

Introduction

ATTO 700 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.^[1] The maleimide functional group readily and selectively reacts with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.^{[2][3][4]} This specific conjugation chemistry, proceeding via a Michael addition reaction, is highly efficient under mild, near-neutral pH conditions, making it a valuable tool in bioconjugation for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^{[5][6][7]}

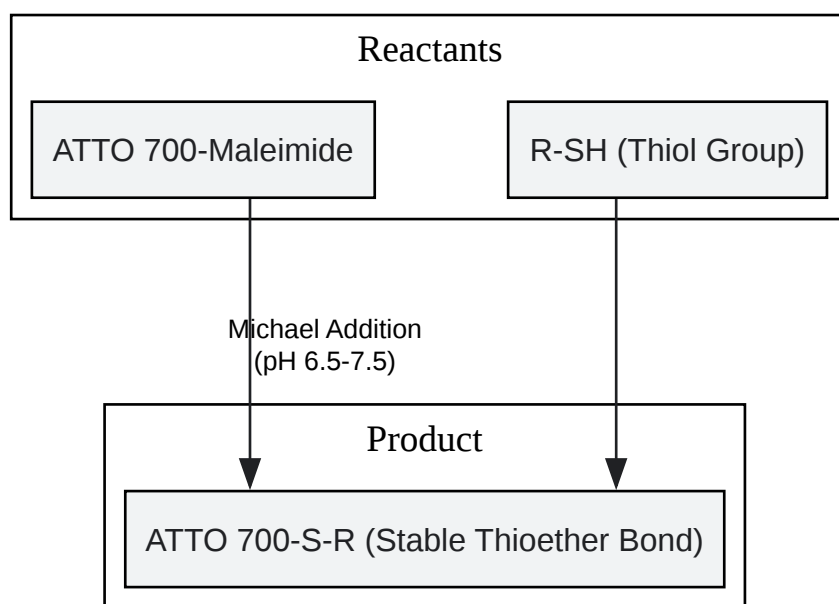
Quantitative Data Summary

A summary of the key quantitative data for **ATTO 700** maleimide is presented in the table below. This information is crucial for experimental design and data analysis.

Parameter	Value	Reference
Molecular Weight (MW)	971 g/mol	
Excitation Maximum (λ_{abs})	700 nm	
Emission Maximum (λ_{fl})	716 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	0.25	
Fluorescence Lifetime (τ_{fl})	1.6 ns	
Correction Factor at 260 nm (CF260)	0.26	
Correction Factor at 280 nm (CF280)	0.41	

Chemical Reaction Mechanism

The conjugation of **ATTO 700** maleimide to a thiol group proceeds through a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable covalent thioether linkage.[5]

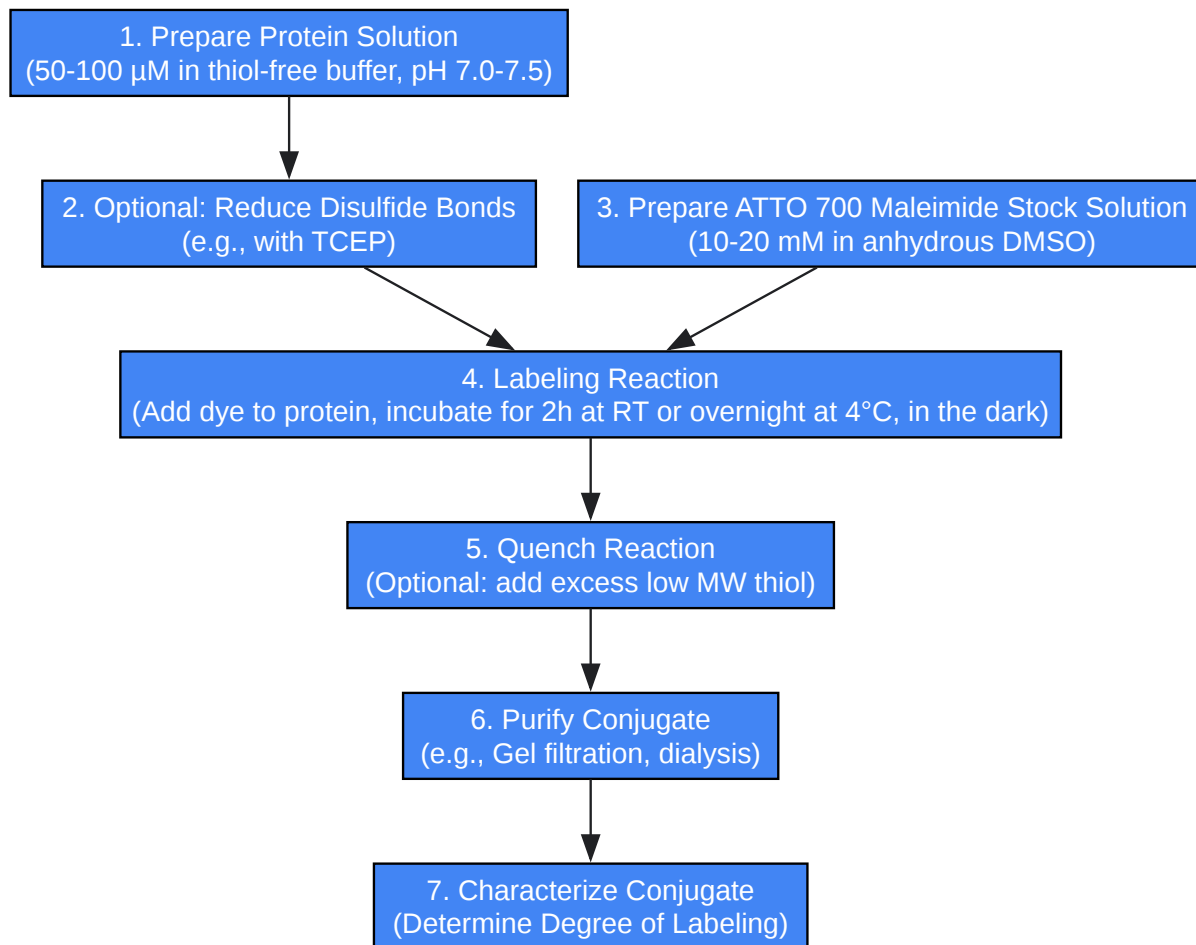


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Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

The general workflow for labeling proteins with **ATTO 700** maleimide involves protein preparation, an optional reduction step to free up thiol groups, the labeling reaction itself, and purification of the final conjugate.



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Caption: Experimental Workflow for Thiol Labeling.

Detailed Experimental Protocols

Materials

- **ATTO 700** maleimide
- Protein or other thiol-containing molecule
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5. Ensure the buffer is free of thiols.

- Anhydrous dimethyl sulfoxide (DMSO)
- (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- (Optional) Quenching reagent: Glutathione or β -mercaptoethanol
- Purification column: Sephadex G-25 or equivalent gel filtration column
- UV-Vis Spectrophotometer

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

- Protein Preparation:
 - Dissolve the protein to be labeled in the reaction buffer to a final concentration of 50-100 μ M (approximately 1-10 mg/mL).[8]
 - If the buffer contains any thiol-containing substances, they must be removed by dialysis or buffer exchange.
 - To prevent re-oxidation of thiols, it is advisable to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[8][9]
- (Optional) Reduction of Disulfide Bonds:
 - For proteins with disulfide bonds that need to be labeled, a reduction step is necessary.
 - Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8] Incubate for 20-30 minutes at room temperature.[9] TCEP is recommended as it does not need to be removed before adding the maleimide.
 - If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will compete for the maleimide.
- Preparation of **ATTO 700** Maleimide Stock Solution:
 - Allow the vial of **ATTO 700** maleimide to warm to room temperature before opening.

- Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO immediately before use.^[9]
- Protect the stock solution from light. While stock solutions in anhydrous DMSO can be stored at -20°C for a short period, freshly prepared solutions are recommended as maleimides can hydrolyze in the presence of moisture.^{[9][10]}
- Labeling Reaction:
 - While gently stirring, add the **ATTO 700** maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of dye to protein is a common starting point, but the optimal ratio should be determined empirically.^{[9][11]}
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.^[12] The reaction should be carried out in the dark to prevent photobleaching of the dye.
- (Optional) Quenching the Reaction:
 - To stop the labeling reaction, an excess of a low molecular weight thiol, such as glutathione or β -mercaptoethanol, can be added to react with any unreacted maleimide.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and any quenching reagents.
 - Gel filtration chromatography using a Sephadex G-25 column is a common and effective method.^[10] Equilibrate the column with a suitable storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and elute with the storage buffer. The first colored band to elute is the labeled protein conjugate. A slower-moving colored band corresponds to the free dye.
 - Alternatively, extensive dialysis at 4°C can be used for purification.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined using UV-Vis spectrophotometry.^{[13][14]}

- Measure Absorbance:
 - Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of **ATTO 700**, which is 700 nm (A₇₀₀).
- Calculate Concentrations:
 - The concentration of the dye is calculated using the Beer-Lambert law: $[Dye] (M) = A_{700} / (\epsilon_{dye} \times \text{path length})$ where ϵ_{dye} is the molar extinction coefficient of **ATTO 700** (120,000 M⁻¹cm⁻¹).
 - The protein concentration is calculated after correcting for the dye's absorbance at 280 nm: $A_{protein} = A_{280} - (A_{700} \times CF_{280})$ where CF₂₈₀ is the correction factor for **ATTO 700** at 280 nm (0.41). $[Protein] (M) = A_{protein} / (\epsilon_{protein} \times \text{path length})$ where $\epsilon_{protein}$ is the molar extinction coefficient of the specific protein at 280 nm.
- Calculate DOL:
 - The DOL is the molar ratio of the dye to the protein: $DOL = [Dye] / [Protein]$

An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and the application.^[15] A DOL that is too high can lead to fluorescence quenching and may affect the protein's biological activity, while a low DOL will result in a weak signal.^[13]^[14]

Storage and Handling

- **ATTO 700** Maleimide (lyophilized powder): Store at -20°C and protect from light and moisture.
- Stock Solutions: Prepare fresh in anhydrous DMSO. If short-term storage is necessary, store at -20°C, protected from light and moisture.^[9]
- Protein Conjugates: Store under conditions suitable for the unlabeled protein. For storage at 4°C, a preservative like sodium azide can be added. For long-term storage, aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.^[10]^[11]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Inefficient reduction of disulfides- Oxidation of thiols- Hydrolysis of maleimide dye- Insufficient molar excess of dye	- Increase concentration or incubation time of reducing agent.- Use degassed buffers and an inert atmosphere.- Prepare fresh dye stock solution.- Increase the molar ratio of dye to protein.
High DOL / Precipitation	- Excessive molar ratio of dye- Protein aggregation	- Decrease the molar ratio of dye to protein.- Optimize buffer conditions (e.g., pH, ionic strength).
Poor Separation of Conjugate and Free Dye	- Inappropriate purification method	- Use a longer gel filtration column or a different resin.- Consider alternative purification methods like HPLC.

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